1-Oxaspiro[4.7]dodecane
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Overview
Description
1-Oxaspiro[4.7]dodecane is a heterocyclic organic compound with the molecular formula C11H20O. It is characterized by a spiro-connected oxirane ring and a cyclooctane ring. This compound is known for its unique structural properties and has garnered interest in various fields, including chemistry and industry .
Preparation Methods
The synthesis of 1-Oxaspiro[4.7]dodecane involves several steps:
Radical Addition: The process begins with the radical addition of acrylic acid or crotonic acid to cyclooctanol.
Cyclization: The intermediate hydroxy acid undergoes cyclization to form a lactone.
Reduction: The lactone is then reduced to a diol.
Dehydration: Finally, the diol is dehydrated to yield this compound.
Industrial production methods often follow similar routes but may involve optimized conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Oxaspiro[4.7]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxaspiro[4.7]dodecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers explore its potential biological activities and interactions with biomolecules.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.7]dodecane involves its interaction with specific molecular targets. The pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its unique structural features .
Comparison with Similar Compounds
1-Oxaspiro[4.7]dodecane can be compared with other spiro compounds such as spiro[5.5]undecane derivatives. These compounds share similar structural motifs but differ in their ring sizes and heteroatom compositions. The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom within the spiro ring .
Similar compounds include:
- Spiro[5.5]undecane
- 1,3-Dioxane
- 1,3-Dithiane
- 1,3-Oxathiane
Properties
CAS No. |
62079-29-2 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-oxaspiro[4.7]dodecane |
InChI |
InChI=1S/C11H20O/c1-2-4-7-11(8-5-3-1)9-6-10-12-11/h1-10H2 |
InChI Key |
LDUJSEBWLVYVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CCCO2 |
Origin of Product |
United States |
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